molecular formula C8H17ClN2O B13276429 N-[2-(Ethylamino)ethyl]cyclopropanecarboxamide hydrochloride

N-[2-(Ethylamino)ethyl]cyclopropanecarboxamide hydrochloride

Cat. No.: B13276429
M. Wt: 192.68 g/mol
InChI Key: SDYPPIUOOZAUHB-UHFFFAOYSA-N
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Description

N-[2-(Ethylamino)ethyl]cyclopropanecarboxamide hydrochloride is a chemical compound with the molecular formula C8H17ClN2O It is characterized by the presence of a cyclopropane ring, an ethylamino group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Ethylamino)ethyl]cyclopropanecarboxamide hydrochloride typically involves the reaction of cyclopropanecarboxylic acid with ethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by reacting the free base with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of temperature, pressure, and reaction time to optimize yield and purity. The final product is purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(Ethylamino)ethyl]cyclopropanecarboxamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The ethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropanecarboxylic acid derivatives, while substitution reactions can produce various substituted amides.

Scientific Research Applications

N-[2-(Ethylamino)ethyl]cyclopropanecarboxamide hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as a precursor in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(Ethylamino)ethyl]cyclopropanecarboxamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(Methylamino)ethyl]cyclopropanecarboxamide hydrochloride
  • N-[2-(Propylamino)ethyl]cyclopropanecarboxamide hydrochloride
  • N-[2-(Butylamino)ethyl]cyclopropanecarboxamide hydrochloride

Uniqueness

N-[2-(Ethylamino)ethyl]cyclopropanecarboxamide hydrochloride is unique due to its specific ethylamino group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for targeted applications in research and industry.

Properties

Molecular Formula

C8H17ClN2O

Molecular Weight

192.68 g/mol

IUPAC Name

N-[2-(ethylamino)ethyl]cyclopropanecarboxamide;hydrochloride

InChI

InChI=1S/C8H16N2O.ClH/c1-2-9-5-6-10-8(11)7-3-4-7;/h7,9H,2-6H2,1H3,(H,10,11);1H

InChI Key

SDYPPIUOOZAUHB-UHFFFAOYSA-N

Canonical SMILES

CCNCCNC(=O)C1CC1.Cl

Origin of Product

United States

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